Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate

Beschreibung

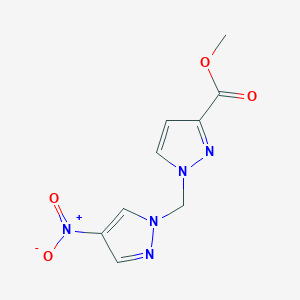

Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a nitro-substituted pyrazole moiety and a methyl carboxylate group. Its molecular formula is C₉H₁₀N₅O₄, with a calculated molecular weight of 252.24 g/mol. Structurally, it consists of two pyrazole rings: one substituted with a nitro group at position 4 and linked via a methylene bridge to the second pyrazole ring, which bears a methyl carboxylate group at position 3 (Figure 1).

Eigenschaften

IUPAC Name |

methyl 1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O4/c1-18-9(15)8-2-3-12(11-8)6-13-5-7(4-10-13)14(16)17/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDILVTLKIXJDFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)CN2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-nitro-1H-pyrazole with methyl 1H-pyrazole-3-carboxylate in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different functional groups.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often requiring a base and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds containing the pyrazole structure exhibit notable antimicrobial activity. Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate has been explored for its potential as an antimicrobial agent against various pathogens, including bacteria and fungi. Studies have demonstrated that the nitro group enhances the compound's reactivity, making it effective against resistant strains of bacteria .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This property suggests potential applications in treating inflammatory diseases such as arthritis and colitis .

Cancer Research

this compound is under investigation for its role in cancer therapy. Its mechanism involves targeting specific pathways associated with tumor growth and proliferation. Preliminary studies suggest that it may act as an inhibitor of certain cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Agricultural Applications

Pesticide Development

The unique chemical properties of this compound make it a candidate for developing new pesticides. Its ability to disrupt biological processes in pests can lead to effective pest control solutions that are less harmful to non-target organisms compared to traditional pesticides. Research is ongoing to evaluate its efficacy and safety profile in agricultural settings .

Material Science

Synthesis of Advanced Materials

this compound serves as an intermediate in synthesizing advanced materials such as polymers and nanomaterials. Its reactive functional groups allow for the creation of complex structures with tailored properties, suitable for applications ranging from electronics to biocompatible materials .

Chemical Research

Reagent in Organic Synthesis

In organic chemistry, this compound is utilized as a reagent for synthesizing other complex molecules. Its ability to participate in various chemical reactions—such as nucleophilic substitutions and cycloadditions—makes it valuable for researchers aiming to develop new compounds with specific functionalities .

Case Studies

Wirkmechanismus

The mechanism of action of Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole rings play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Pyrazole Carboxylates

Key Observations:

This could influence binding to biological targets or catalytic activity . Iodine in Compound 9 increases molecular weight significantly (482.93 g/mol), making it suitable for radiopharmaceutical applications (e.g., SPECT imaging) .

Biological Activity: Compound 9 and its analogs () demonstrate COX-2 inhibitory activity, suggesting that the target compound’s nitro-pyrazole moiety may also interact with inflammatory enzymes. However, direct evidence is lacking.

Synthetic Pathways :

- Lithium aluminum hydride (LiAlH₄) reductions () and trityl deprotection strategies () are common in pyrazole carboxylate synthesis. The target compound may require similar steps for nitro-group retention and methyl carboxylate formation.

Physical Properties :

- The nitro group likely reduces aqueous solubility compared to sulfonyl or formyl substituents (e.g., Compound 9, ).

- The dual pyrazole rings in the target compound may enhance π-π stacking in crystal structures, as seen in ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate ().

Research Findings and Data

Table 2: Experimental Data for Selected Compounds

Notes:

- Gaps in Data : The target compound lacks empirical data (e.g., melting point, solubility), necessitating further experimental validation.

- Biological Potential: Structural analogs with nitro or sulfonyl groups (e.g., ) suggest plausible avenues for testing the target compound’s anti-inflammatory or corrosion-inhibition properties.

Biologische Aktivität

Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory contexts. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyrazole ring with a nitro group and a carboxylate moiety. The synthesis typically involves multi-step organic reactions, including:

- Formation of the pyrazole ring : This can be achieved through cyclocondensation reactions involving hydrazines and 1,3-diketones.

- Nitration : The introduction of a nitro group to the pyrazole ring is performed using standard nitration techniques.

- Carboxylate formation : The final step involves the conversion of the intermediate into the methyl ester form, which enhances solubility and bioavailability.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer activities against various cancer cell lines. Notably:

- Inhibition of Cell Proliferation : this compound has shown promising results in inhibiting the growth of several cancer types, including lung, breast, and colorectal cancers. For instance, derivatives with similar structures have been reported to have IC50 values ranging from 0.01 µM to 49.85 µM against different cell lines .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 0.01 | |

| Compound B | A549 (Lung) | 0.39 | |

| Compound C | HCT116 (Colorectal) | 0.03 |

The mechanism of action for this compound primarily involves:

- Topoisomerase Inhibition : Similar pyrazole derivatives have been shown to inhibit topoisomerase II, a key enzyme in DNA replication and repair.

- Targeting Kinases : Compounds have also demonstrated inhibitory effects on various kinases such as Aurora-A and EGFR, which are crucial in cell signaling pathways related to cancer progression .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially through inhibition of COX enzymes or other mediators involved in inflammation .

Case Studies

Several studies highlight the biological efficacy of pyrazole derivatives:

- Study on Antitumor Activity : A recent investigation synthesized various pyrazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. Compounds with structural similarities to this compound showed significant growth inhibition .

- Inflammation Model : Another study assessed the anti-inflammatory potential of pyrazole compounds in animal models, demonstrating reduced inflammation markers when treated with these compounds compared to controls .

Q & A

Basic: What are the common synthetic routes for preparing Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves multi-step functionalization of pyrazole scaffolds. A general approach includes:

- Step 1: Preparation of the 4-nitro-1H-pyrazole precursor via nitration of 1H-pyrazole derivatives under controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C).

- Step 2: Alkylation of the pyrazole nitrogen using a methylating agent (e.g., methyl iodide or dimethyl sulfate) to introduce the nitro-substituted pyrazole moiety.

- Step 3: Coupling the nitro-pyrazole intermediate with a methyl-protected pyrazole-carboxylate via a Mannich-like reaction or nucleophilic substitution, using formaldehyde or its equivalents as the bridging agent .

Key intermediates include 4-nitro-1H-pyrazole , methyl 1H-pyrazole-3-carboxylate , and the alkylated nitro-pyrazole derivative. Purity is confirmed via HPLC or GC-MS .

Basic: Which spectroscopic and crystallographic methods are employed to characterize this compound?

Methodological Answer:

- Spectroscopy:

- Crystallography:

Single-crystal X-ray diffraction (SC-XRD) using SHELX software refines bond lengths and angles, resolving ambiguities in regiochemistry (e.g., distinguishing nitro vs. carboxylate substituents). For example, C–N bond lengths for nitro groups typically range 1.21–1.23 Å .

Advanced: How can structural contradictions in crystallographic data between similar pyrazole derivatives be resolved?

Methodological Answer:

Contradictions often arise from twinned crystals or disordered nitro/ester groups. To resolve these:

- High-Resolution Data: Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

- SHELXL Refinement: Use restraints for disordered regions (e.g., DFIX for bond lengths) and validate with Rigaku Oxford Diffraction tools. For example, highlights SHELXL’s robustness in refining high-symmetry space groups .

- Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., ethyl pyrazole carboxylates in ) to identify systematic deviations .

Advanced: What computational approaches are used to predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., cyclooxygenase-2 or histone deacetylases). The nitro group’s electron-withdrawing nature enhances binding to hydrophobic pockets .

- QSAR Modeling: Correlate substituent effects (e.g., nitro position) with bioactivity using descriptors like logP and Hammett constants .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to evaluate nitro group’s role in binding entropy .

Basic: What are the stability considerations for storing and handling this compound?

Methodological Answer:

- Storage: Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Desiccants (silica gel) mitigate moisture-induced degradation .

- Handling: Use gloveboxes for air-sensitive steps (e.g., nitro group reduction). Stability tests via TGA/DSC show decomposition onset at ~150°C, necessitating temperature-controlled reactions .

Advanced: How can regioselective modifications of the pyrazole ring be achieved?

Methodological Answer:

- Directed C–H Functionalization: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C-5 position, leveraging the nitro group’s meta-directing effect .

- Protection/Deprotection: Temporarily protect the carboxylate as a tert-butyl ester to enable selective nitration or alkylation .

- Microwave-Assisted Synthesis: Enhances regioselectivity in cyclization steps (e.g., 80°C, 30 min) by minimizing side reactions .

Advanced: How do contradictory bioactivity results from similar pyrazole derivatives inform research on this compound?

Methodological Answer:

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition in vs. HDAC inhibition in ) highlight the need for:

- Dose-Response Curves: Validate activity across multiple concentrations (e.g., 0.1–100 µM) .

- Off-Target Screening: Use kinome-wide profiling (Eurofins Panlabs) to identify unintended interactions .

- Metabolite Analysis: LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylate derivatives) that may contribute to observed effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.